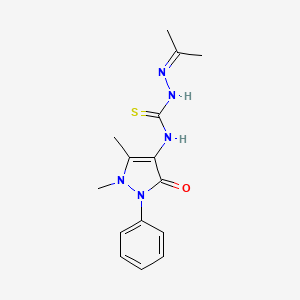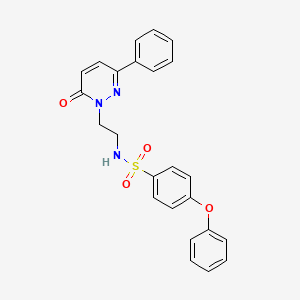
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea, also known as DPTU, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiourea derivative that has been synthesized through a variety of methods and has been studied for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
Thiourea derivatives, including compounds related to "1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea," have been extensively studied for their synthesis methods and potential biological activities. For instance, N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea, a closely related compound, has demonstrated significant anticonvulsant activity in vivo. This highlights the potential of such compounds in the development of new therapeutic agents (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).
Antimicrobial Agents
The incorporation of thiourea and pyrazole moieties into compounds has been shown to enhance their antimicrobial properties. Novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea, have displayed promising antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial drug development (Khidre & Radini, 2021).
Heterocyclic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis. This underscores its role in the development of new compounds with potential pharmaceutical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anticonvulsant Activity
The structural modification of thiourea derivatives to include various substituents has been explored for enhancing their anticonvulsant activities. For example, urea/thiourea derivatives have been synthesized and evaluated for their efficacy in protecting against convulsions, with certain derivatives showing significant effectiveness. This research avenue is crucial for the development of new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Radical Scavenging and Protection
Thiourea and its derivatives have been identified as potent scavengers of hydroxyl radicals, offering protective effects against oxidative damage. This property is significant in the context of their potential therapeutic applications, particularly in diseases associated with oxidative stress (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-10(2)17-18-15(22)16-13-11(3)19(4)20(14(13)21)12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFXQSNWJRPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)
![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)




![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)
![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)


